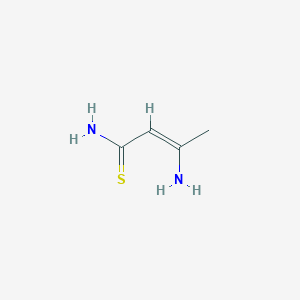![molecular formula C12H9NO4 B6149833 2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid CAS No. 777919-61-6](/img/no-structure.png)
2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid” is a chemical compound with the CAS Number: 25021-08-3 . It has a molecular weight of 155.11 . The compound is a solid in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid . The InChI code is 1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11) .Physical And Chemical Properties Analysis
The compound is a solid in physical form . It should be stored in an inert atmosphere at 2-8°C .Mechanism of Action
Target of Action
It is noted that this compound is a protein cross-linking agent . This suggests that it may interact with specific proteins in the body, forming covalent bonds between different protein molecules and altering their structure and function.
Mode of Action
As a protein cross-linking agent, 2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid likely interacts with its targets by forming covalent bonds between different protein molecules . This can result in changes to the protein’s structure, potentially altering its function and leading to various downstream effects.
Biochemical Pathways
Given its role as a protein cross-linking agent , it can be inferred that it may impact any pathway involving the proteins it targets. The downstream effects would depend on the specific proteins and pathways involved.
Result of Action
The molecular and cellular effects of 2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid’s action would depend on the specific proteins it targets and cross-links . Cross-linking can alter a protein’s structure and function, which could have various downstream effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of 2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that factors such as temperature, oxygen levels, and the presence of other reactive substances could potentially affect its stability and activity.
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid involves the condensation of 2-acetylphenylacetic acid with ethyl oxalate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "2-acetylphenylacetic acid", "ethyl oxalate", "sodium hydroxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-acetylphenylacetic acid (1.0 g) and ethyl oxalate (1.2 g) in 10 mL of absolute ethanol.", "Step 2: Add a few drops of concentrated hydrochloric acid to the reaction mixture and reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add 10 mL of water.", "Step 4: Add sodium hydroxide solution until the pH of the mixture reaches 8-9.", "Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the product under reduced pressure to obtain a yellow solid.", "Step 7: Dissolve the yellow solid in 10 mL of 1 M sodium hydroxide solution and reflux for 2 hours.", "Step 8: Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "Step 9: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 10: Concentrate the product under reduced pressure to obtain the final product, 2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid." ] } | |
CAS RN |
777919-61-6 |
Product Name |
2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid |
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



